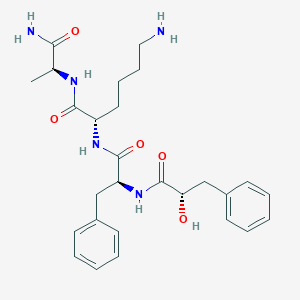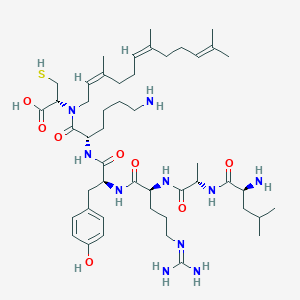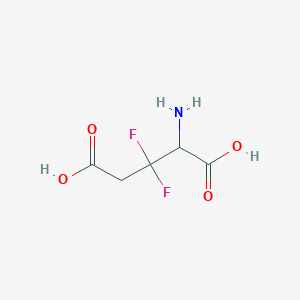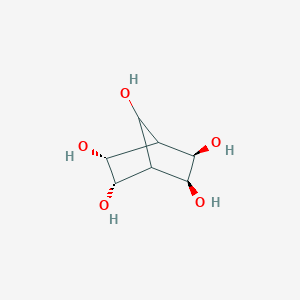![molecular formula C20H22N2O5 B236966 Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, commonly known as MMMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoylphenylurea derivatives and has been studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MMMB has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, MMMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
The mechanism of action of MMMB involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. MMMB has also been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which play a crucial role in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
MMMB has been reported to have various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a crucial factor in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. MMMB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cancer, MMMB has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, MMMB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MMMB has several advantages for lab experiments such as high purity and stability, easy synthesis method, and low toxicity. However, MMMB also has some limitations such as poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for MMMB research such as exploring its potential therapeutic applications in other diseases such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MMMB, its toxicity profile, and its potential interactions with other drugs. Additionally, the development of novel MMMB derivatives with improved solubility and efficacy could also be a promising direction for future research.
Conclusion:
In conclusion, MMMB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of MMMB as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of MMMB involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MMMB. This method has been reported to produce high yields of pure MMMB.
Eigenschaften
Produktname |
Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate |
|---|---|
Molekularformel |
C20H22N2O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
methyl 5-[(2-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-25-18-6-4-3-5-15(18)19(23)21-14-7-8-17(16(13-14)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
IFVMYAUNAFDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)


![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)

![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)